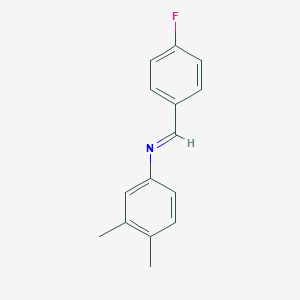

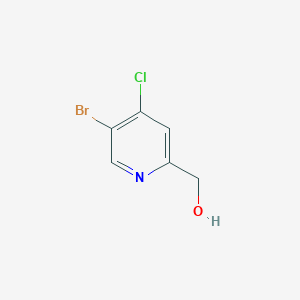

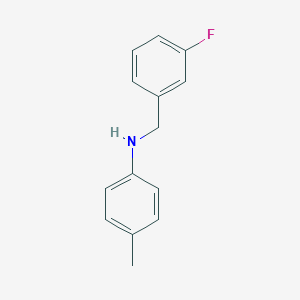

![molecular formula C22H28O2Si B174111 环己酮,4-[[(1,1-二甲基乙基)二苯甲硅基]氧基]- CAS No. 130745-59-4](/img/structure/B174111.png)

环己酮,4-[[(1,1-二甲基乙基)二苯甲硅基]氧基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclohexanone derivatives involves several steps, including solution polycondensation and reactions like the Friedel-Crafts and Baeyer-Villiger reactions. For instance, thermotropic liquid crystalline poly(arylidene-ether)s containing 4-tertiary-butyl-cyclohexanone moiety were synthesized using solution polycondensation of specific diphenoxyalkanes with the cyclohexanone monomer . Similarly, 4-(4-Chlorophenyl)cyclohexanol, a related compound, was synthesized from chlorobenzene, cyclohexene, and acetyl chloride, followed by oxidation to yield 4-(4-chlorophenyl)cyclohexanone .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular and crystal structures of cyclohexanone derivatives. For example, the crystal structure of a 4-hydroxy derivative of a cyclohexanone compound revealed an asymmetric chair conformation of the cyclohexanone ring . Another study reported the orthorhombic crystal class of a cyclohexyl acetate derivative, with the cyclohexane ring also in a chair conformation .

Chemical Reactions Analysis

The reactivity of cyclohexanone derivatives can be inferred from the synthesis methods and subsequent reactions they undergo. The Baeyer-Villiger reaction is a notable transformation that converts ketones into esters or lactones, as seen in the synthesis of 4-(4-chlorophenyl)cyclohexanone . Photochemical reactions, such as [2+2] cycloaddition, are also relevant, as demonstrated by the synthesis and photochemistry of 4,4-diphenyl-2-cyclohepten-1-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives are closely related to their molecular structure. The thermotropic liquid crystalline properties of polymers containing cyclohexanone moieties were studied using differential scanning calorimetry (DSC) and optical polarising microscopy, revealing that these polymers form nematic mesophases over wide temperature ranges . The thermal stability of these polymers was assessed by thermogravimetric analysis, and their morphological properties were examined by scanning electron microscopy .

科学研究应用

催化氧化过程

环己酮是通过环己烷氧化生产尼龙的关键中间体,生成环己醇和环己酮等关键化合物,统称为酮醇 (KA) 油。该过程涉及在不同反应条件下使用各种催化剂,以实现高选择性和转化率。研究表明,负载在二氧化硅上的金属和金属氧化物催化剂表现出优异的性能,突出了催化剂选择在优化工业应用氧化过程中的重要性。特别是负载在二氧化硅上的金纳米粒子已经表现出高选择性和转化率,标志着环己烷催化氧化为环己酮和环己醇的重大进展 (Abutaleb 和 Ali,2021 年)。

脱氢生成酚

环己酮脱氢生成酚代表了一种合成有价值的化学中间体的有前途的方法。由于所涉及的原材料成本低且稳定,因此该工艺受到青睐。最近的进展集中在开发利用各种催化剂促进这一转化的有效且绿色方法。通过环己酮脱氢合成酚由于其有可能产生高产率的所需产品而备受关注,从而为化学工业中酚的生产提供了一条可行的途径 (Du 等人,2022 年)。

环境影响和安全性

环己酮衍生物的环境影响和安全性已成为广泛研究的主题。研究表明,环己酮及其衍生物具有低至中度的急性和亚慢性口服毒性,突出了它们在工业应用中的相对安全使用。然而,环境污染的可能性需要仔细管理和遵守法规,以防止对人类健康和生态系统产生不利影响 (Paustenbach 等人,2015 年)。

生物技术应用

环己酮衍生物在生物技术领域中的应用,例如不对称合成的酶促反应,已得到探索。来自不动杆菌属的环己酮单加氧酶是一种酶,已显示可催化环己酮的 Baeyer-Villiger 氧化成内酯,这是合成手性构件块的关键步骤。这种生物催化方法为生产高价值化学产品提供了一条可持续且有效的途径,展示了环己酮衍生物在促进绿色化学解决方案中的多功能性 (Stewart,1998 年)。

属性

IUPAC Name |

4-[tert-butyl(diphenyl)silyl]oxycyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2Si/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-19-16-14-18(23)15-17-19/h4-13,19H,14-17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWGWVNDCMJXAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(=O)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465268 |

Source

|

| Record name | 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | |

CAS RN |

130745-59-4 |

Source

|

| Record name | 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

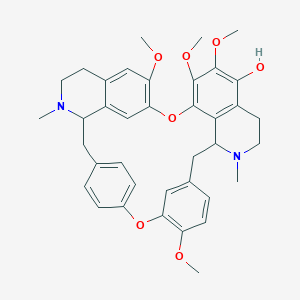

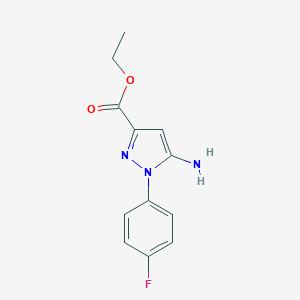

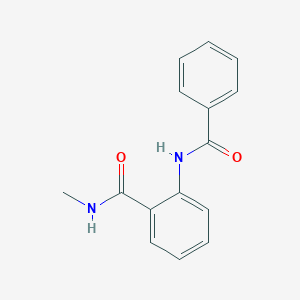

![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)